molecular formula C12H10FN5 B12191599 N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B12191599
M. Wt: 243.24 g/mol
InChI Key: VCUQAHWCXDTNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a triazolopyridazine-based compound identified as a protein tyrosine kinase modulator for research applications . Its primary research value lies in its function as an inhibitor of c-Met, a receptor tyrosine kinase that is a critical target in oncology and cell proliferative disorders . By reducing or inhibiting the kinase activity of c-Met, this compound provides researchers with a tool to investigate signaling pathways involved in tumor growth, invasion, and metastasis . The triazolopyridazine chemical scaffold is recognized in scientific literature as a promising core structure for developing inhibitors against epigenetic targets such as the BRD4 bromodomain, highlighting its versatility in probe and drug discovery efforts . Research into related fluorobenzyl-triazolopyridazine analogues has also demonstrated specific biological activities in other models, underscoring the potential of this chemical class in various pharmacological contexts . This makes this compound a valuable compound for studying cancer mechanisms and exploring new therapeutic strategies in a research setting.

Properties

Molecular Formula

C12H10FN5

Molecular Weight

243.24 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C12H10FN5/c13-10-3-1-9(2-4-10)7-14-11-5-6-12-16-15-8-18(12)17-11/h1-6,8H,7H2,(H,14,17)

InChI Key

VCUQAHWCXDTNME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=NN3C=NN=C3C=C2)F

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Substitution Reaction: The triazole ring is then subjected to a substitution reaction with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

Nucleophilic Substitution

The introduction of the 4-fluorobenzyl group typically occurs via nucleophilic substitution reactions. A 4-fluorobenzyl halide reacts with the triazolo-pyridazine core, where the amine group acts as a nucleophile to displace the halide. This step is critical for functionalizing the compound with the fluoroaromatic substituent.

Hydrolysis and Decarboxylation

Synthetic routes often involve hydrolysis of ethoxycarbonyl groups followed by decarboxylation . For example, refluxing the compound in diluted HCl hydrolyzes ester groups, while decarboxylation in ethanol eliminates carboxyl moieties, yielding amide derivatives .

Method Key Steps Outcome
Nucleophilic Substitution Reaction of triazolo-pyridazine with 4-fluorobenzyl halideFunctionalized fluoroaromatic group
Hydrolysis/Decarboxylation Reflux in HCl → hydrolysis → decarboxylation in ethanol Amide derivatives (e.g., benzamide)

Key Reaction Mechanisms

The compound’s reactivity stems from its heterocyclic structure and functional groups:

Substitution Reactions

The amine group at position 6 facilitates nucleophilic substitution with electrophiles, enabling further derivatization. This reactivity is exploited in medicinal chemistry for generating analogs with varied biological activity.

Acid/Base Sensitivity

The triazolo-pyridazine core exhibits stability under ambient conditions but is sensitive to strong acids/bases, which may induce hydrolysis or degradation. For example, prolonged exposure to concentrated HCl can lead to decarboxylation or structural rearrangement .

Electrophilic Substitution

The aromatic rings in the fluoroaromatic substituent and pyridazine moiety may participate in electrophilic substitution , though specific examples are not detailed in the provided sources.

pH-Dependent Behavior

  • Acidic conditions : Hydrolysis of ester groups or decarboxylation .

  • Basic conditions : Potential deprotonation of amine groups, though stability under alkaline conditions is not explicitly reported.

Stability and Degradation

  • Ambient stability : Stable at room temperature.

  • Degradation pathways : Susceptible to hydrolysis under extreme pH or prolonged reaction times.

Comparative Analysis

Feature N-(4-fluorobenzyl) triazolo[4,3-b]pyridazin-6-amine Related Analog N-benzyl triazolo[4,3-b]pyridazin-6-amine
Substituent 4-fluorobenzyl groupBenzyl group
Synthesis Complexity Requires nucleophilic substitution for fluorobenzyl introductionSimpler synthesis without fluorine handling
Reactivity Enhanced lipophilicity due to fluorine; pH-sensitive stabilityLess lipophilic; similar acid/base reactivity

Scientific Research Applications

Anticancer Activity

N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has shown promising results in cancer research:

  • Mechanism of Action : It acts as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, derivatives of this compound have been evaluated for their inhibitory effects on c-Met and VEGFR-2 kinases, which are critical in tumor growth and angiogenesis. In vitro studies demonstrated that certain derivatives exhibited potent antiproliferative activities against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.98 to 1.28 µM .
  • Case Study : A study synthesized a series of triazolo-pyridazine derivatives that were tested for their anticancer properties. One notable compound exhibited significant inhibition of c-Met with an IC50 value of 26.00 nM and showed low hemolytic toxicity, indicating its potential as a therapeutic agent .

Antimicrobial Activity

The triazole moiety is known for its antimicrobial properties:

  • Research Findings : Compounds containing the triazolo-pyridazine scaffold have been investigated for their antibacterial and antifungal activities. The presence of the fluorobenzyl group enhances the lipophilicity and biological activity of the compounds, making them effective against various pathogens .

Neurological Applications

Emerging studies suggest potential applications in treating neurological disorders:

  • Mechanism : Some derivatives have been examined for their ability to modulate pathways involved in neurodegenerative diseases like Huntington's disease. Their structure allows for interactions with specific receptors in the brain, potentially leading to neuroprotective effects .

Summary of Research Findings

Application AreaKey FindingsReferences
AnticancerPotent inhibitors of c-Met and VEGFR-2; effective against A549, MCF-7, HeLa cell lines
AntimicrobialExhibited antibacterial and antifungal properties; enhanced by fluorobenzyl substitution
Neurological DisordersPotential modulators for neurodegenerative diseases; interaction with brain receptors

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of [1,2,4]triazolo[4,3-b]pyridazin-6-amine derivatives allows for systematic comparisons. Below, key analogs are analyzed based on substituents, molecular properties, and biological activities.

Structural Analogues with Varying Substituents

Compound Name & ID Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity Source
N-(4-fluorobenzyl) [Target Compound] 4-fluorobenzyl at 6-position C₁₃H₁₁FN₆ 278.27 (estimated) Not explicitly reported -
N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (18) 4-methoxybenzyl, methyl at 8-position C₁₆H₁₇N₅O 307.35 Synthetic intermediate; no activity reported
N-[2-(1H-Indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (6) Indole-ethyl, CF₃ at 3-position C₁₆H₁₃F₃N₆ 346.32 BRD4 bromodomain inhibitor (IC₅₀ < 100 nM)
N-(3-Phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine 3-phenylpropyl, CF₃ at 3-position C₁₅H₁₄F₃N₅ 321.31 No activity reported; structural analog
N-(4-Fluorobenzyl)-2,4-dimethyl-2-(((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)methyl)-3,4-dihydro-2H-1,4-benzoxazin-7-amine (13b) Complex dihydrobenzoxazine scaffold C₂₅H₂₄FN₅O₂ 469.50 Antiproliferative activity (endothelial/tumor cells)

Substituent Effects on Pharmacokinetics

  • Methyl vs. Trifluoromethyl : Methyl groups (e.g., in 18 ) improve solubility but reduce potency compared to CF₃-substituted analogs (e.g., 6 ), which exhibit stronger hydrophobic interactions .
  • Amine Position : 6-Amine derivatives (e.g., target compound) are more common in kinase inhibitors, while 8-amine analogs (e.g., 18 ) are less explored, suggesting positional sensitivity in target binding .

Biological Activity

N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to a class of triazolopyridazine derivatives. The synthesis typically involves several steps:

  • Formation of the Triazolo Ring : Cyclization of appropriate precursors.
  • Introduction of the Fluorophenyl Group : Achieved through substitution reactions with fluorinated benzene derivatives.
  • Coupling with Pyridazinyl Moiety : Nucleophilic substitution reactions facilitate this step.
  • Final Coupling : Involves phenylacetamide under specific conditions (e.g., using dichloromethane as a solvent) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It may bind to specific enzymes or receptors, modulating their activity and leading to various pharmacological effects.

Anticancer Activity

Research has indicated that triazolo derivatives exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values reported around 27.3 µM.
  • HCT-116 (colon carcinoma) : IC50 values around 6.2 µM .

These findings suggest that this compound could be explored further for its potential as an anticancer agent.

Antimicrobial and Anti-inflammatory Properties

Compounds within the triazolopyridazine family have also demonstrated antimicrobial and anti-inflammatory activities. They are known to inhibit bacterial growth and modulate inflammatory responses in vitro. For example:

  • Antibacterial Activity : Some derivatives have shown effectiveness against pathogenic bacteria.
  • Anti-inflammatory Effects : Potential mechanisms include inhibition of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeAssessed CompoundsIC50 Values (µM)References
AnticancerN-(4-fluorobenzyl)...MCF-7: 27.3
HCT-116: 6.2
AntibacterialVarious triazolo...Varies by strain
Anti-inflammatoryTriazolo derivativesVaries

Q & A

Q. What are the optimized synthetic routes for N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, and how are reaction conditions tailored to improve yield?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. Key steps include:

  • Mitsunobu Reaction : Used to attach the triazolopyridazine core to the fluorobenzyl group via ether or amine linkages (yields: 48–54%) .
  • Nucleophilic Substitution : Sodium hydride in DMF facilitates the formation of ether bonds between the triazolopyridazine moiety and benzoxazine derivatives .
  • Purification : HPLC with purity >96% and retention times (tR) of 8.8–9.3 minutes are critical for isolating the final compound .
    Optimization Tips : Adjust molar ratios (e.g., 1:1.2 for nucleophilic substitution) and use inert atmospheres to minimize side reactions.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign chemical shifts for fluorobenzyl protons (δ 4.5–5.0 ppm) and triazolopyridazine ring protons (δ 7.0–8.5 ppm) .
  • HRMS : Confirm molecular weight (e.g., ~337.08 Da for C17H12FN5S derivatives) and isotopic patterns .
  • HPLC : Validate purity (>95%) using C18 columns and acetonitrile/water gradients .
  • Melting Point : Determine crystallinity (e.g., 66–83°C for related analogs) .

Advanced Research Questions

Q. How does structural modification of the fluorobenzyl group influence biological activity and target selectivity?

Methodological Answer:

  • Fluorine Positioning : Para-fluorine on the benzyl group enhances metabolic stability and hydrogen bonding with kinase hinge regions (e.g., BRD4 bromodomains) .
  • SAR Studies : Replace the fluorobenzyl group with difluorobenzyl (e.g., compound 12c ) to test antiproliferative activity against endothelial cells (IC50 <10 µM) .
  • Activity Loss : Replacing benzamidine with triazolopyridazine abolishes thrombin inhibition but introduces antiproliferative effects in ester derivatives (R2 = Et) .

Q. What in vitro models are recommended for evaluating antiproliferative activity, and how should data contradictions be addressed?

Methodological Answer:

  • Cell Lines : Use endothelial (HUVEC) and tumor (HeLa, MCF-7) cells. Dose-response curves (0.1–100 µM) over 72 hours assess IC50 values .
  • Contradictions : Discrepancies in activity data may arise from assay conditions (e.g., serum concentration, DMSO solvent ≤0.1%). Validate with orthogonal assays (e.g., apoptosis markers like caspase-3) .

Q. How can computational methods guide target identification and mechanistic studies?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with BRD4 (PDB: 5TF) or PIM kinases. Prioritize compounds with CH–O hydrogen bonds to the hinge region .
  • MD Simulations : Analyze stability of ligand–kinase complexes (50 ns trajectories) to predict binding affinities .
  • Chemical Similarity Tools : Screen analogs (e.g., Enamine Z1220635364) using platforms like Mcule .

Q. What strategies validate analytical methods for pharmacokinetic or stability studies?

Methodological Answer:

  • Potentiometric Titration : For quantification in non-aqueous media (e.g., DMF), validate linearity (R² >0.99), accuracy (98–102%), and precision (RSD <2%) .
  • Solubility Profiling : Test in PBS, DMSO, and ethanol. Related analogs show poor aqueous solubility but high DMSO compatibility (>10 mM) .
  • Stability Tests : Monitor degradation under UV light and 40°C/75% RH for 4 weeks .

Q. How can researchers resolve discrepancies in reported biological activities of triazolopyridazine derivatives?

Methodological Answer:

  • Meta-Analysis : Compare datasets across studies (e.g., thrombin vs. antiproliferative activity) to identify structure-dependent trends .
  • Counter-Screening : Test inactive compounds against off-target kinases (e.g., EGFR, VEGFR2) to rule out false positives .
  • Crystallography : Resolve co-crystal structures (e.g., BRD4-ligand complexes) to confirm binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.